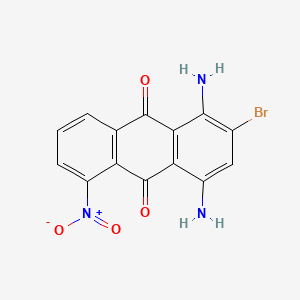

1,4-Diamino-2-bromo-5-nitroanthraquinone

CAS No.: 68516-55-2

Cat. No.: VC18470367

Molecular Formula: C14H8BrN3O4

Molecular Weight: 362.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68516-55-2 |

|---|---|

| Molecular Formula | C14H8BrN3O4 |

| Molecular Weight | 362.13 g/mol |

| IUPAC Name | 1,4-diamino-2-bromo-5-nitroanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H8BrN3O4/c15-6-4-7(16)10-11(12(6)17)13(19)5-2-1-3-8(18(21)22)9(5)14(10)20/h1-4H,16-17H2 |

| Standard InChI Key | XSTBDPPWAZQHLQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,4-Diamino-2-bromo-5-nitroanthraquinone features an anthraquinone core substituted at positions 1 and 4 with amino groups, position 2 with bromine, and position 5 with a nitro group. This arrangement confers distinct electronic and steric effects, influencing its solubility, stability, and reactivity. The planar anthraquinone structure facilitates π-π interactions, critical for dye-fiber affinity.

The bromine and nitro groups enhance molecular polarity, reducing volatility and increasing melting points compared to non-halogenated analogs .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via sequential substitution reactions on dibromoanthraquinone precursors:

-

Amination: Reaction with ammonia or amines under pressurized conditions introduces amino groups at positions 1 and 4.

-

Nitration: Electrophilic nitration at position 5 using nitric acid/sulfuric acid mixtures.

-

Bromine Retention: Controlled reaction conditions prevent bromine displacement during nitration .

Industrial Applications

Disperse Dyes for Synthetic Fibers

1,4-Diamino-2-bromo-5-nitroanthraquinone is a precursor for violet-to-blue disperse dyes, prized for their:

-

Thermal stability: Withstands polyester dyeing temperatures (130°C).

-

Chromophoric intensity: Nitro groups amplify absorbance in the 550–600 nm range.

-

Fiber affinity: Bromine substitution improves adhesion to cellulose acetate .

Comparative Performance

| Dye Property | 1,4-Diamino-2-bromo-5-nitroanthraquinone Derivative | Conventional Anthraquinone Dye |

|---|---|---|

| Wash Fastness | Excellent (Grade 4–5) | Moderate (Grade 3) |

| Lightfastness | Grade 6–7 | Grade 5 |

| Application pH Range | 4.5–5.5 | 3.5–6.0 |

Data derived from textile industry studies highlight superior performance in harsh processing conditions .

Research Advancements

Reactivity Studies

-

Nitro Group Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling access to polyaminoanthraquinones for specialty dyes.

-

Bromine Exchange: Ligand-assisted reactions replace bromine with thiols or alkoxy groups, diversifying dye functionalities .

Environmental and Economic Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume